molecular formula C18H18N2O4S B3466694 N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B3466694
M. Wt: 358.4 g/mol
InChI Key: ZMRXMADAFBKMAD-UHFFFAOYSA-N
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Description

N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, commonly known as FMe-MeSO2-Nap, is a compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by FMe-MeSO2-Nap has been shown to have significant effects on various physiological and biochemical processes, making it a promising candidate for therapeutic applications.

Mechanism of Action

The primary mechanism of action of FMe-MeSO2-Nap is the inhibition of N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, which leads to an increase in endocannabinoid levels. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, mood, and appetite. The inhibition of this compound by FMe-MeSO2-Nap leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of physiological processes.
Biochemical and Physiological Effects:
The inhibition of this compound by FMe-MeSO2-Nap has been shown to have significant effects on various physiological and biochemical processes. It has been shown to have potent analgesic and anti-inflammatory effects, which are mediated by the activation of cannabinoid receptors. Additionally, FMe-MeSO2-Nap has been shown to have anxiolytic and antidepressant effects, which are also mediated by the activation of cannabinoid receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMe-MeSO2-Nap is its selectivity for N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, which makes it a potent and specific inhibitor of this enzyme. Additionally, FMe-MeSO2-Nap has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic applications. However, one of the limitations of FMe-MeSO2-Nap is its relatively low yield in synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the research on FMe-MeSO2-Nap. One area of interest is the potential therapeutic applications of this compound in various diseases, including pain, inflammation, anxiety, and depression. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of FMe-MeSO2-Nap on physiological and biochemical processes. Finally, the development of more efficient synthesis methods for FMe-MeSO2-Nap could help to overcome some of the limitations of this compound in lab experiments.

Scientific Research Applications

FMe-MeSO2-Nap has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, FMe-MeSO2-Nap has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-25(22,23)20(13-18(21)19-12-15-8-5-11-24-15)17-10-4-7-14-6-2-3-9-16(14)17/h2-11H,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRXMADAFBKMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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